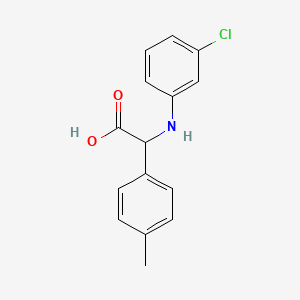

(3-Chloro-phenylamino)-p-tolyl-acetic acid

Description

Contextualization within Amino Acid Derivatives and Chlorinated Compounds

(3-Chloro-phenylamino)-p-tolyl-acetic acid is a synthetic organic compound that belongs to two significant classes in chemical and pharmaceutical science: amino acid derivatives and chlorinated compounds.

Amino acid derivatives are molecules formed by modifying the basic structure of amino acids. numberanalytics.com These modifications can occur at the amino group, carboxyl group, or the side chain, leading to a vast array of compounds with diverse functions. numberanalytics.com They are fundamental building blocks in numerous biological processes and have wide-ranging applications in fields like pharmaceuticals, biotechnology, and agriculture. numberanalytics.com In biochemistry and medicine, they are crucial for protein engineering, developing therapeutic agents, and creating drug delivery systems. numberanalytics.comnbinno.com The study of these derivatives has been critical in advancing the understanding of protein structure and function. numberanalytics.com

Chlorinated compounds are characterized by the presence of one or more chlorine atoms. The strategic incorporation of chlorine into a molecule is a common and powerful strategy in medicinal chemistry. researchgate.neteurochlor.org It can substantially enhance the biological activity of a compound by altering its physical and chemical properties, such as lipophilicity, which can improve membrane permeability and absorption. researchgate.net Chlorine is a key component in a large number of pharmaceuticals; in the United States, approximately 88% of top-selling drugs rely on chlorine chemistry in their manufacturing process. americanchemistry.com Over 250 FDA-approved drugs contain chlorine, highlighting the element's importance in treating a wide range of diseases. researchgate.netnih.gov

Chemical Significance in Organic Synthesis and Medicinal Chemistry Research

The significance of this compound in organic synthesis lies in its structure as an N-aryl alpha-amino acid. The synthesis of related phenylamino (B1219803) acetic acid derivatives is an area of active research, with established methods for their preparation. google.com These synthetic routes often involve the reaction of a substituted diphenylamine (B1679370) with chloroacetyl chloride, followed by cyclization and hydrolysis. google.com The presence of both a tolyl group and a chloro-substituted phenyl group makes it a versatile scaffold for creating more complex molecules.

In medicinal chemistry, the compound's structure is a convergence of two pharmacologically important motifs.

The Amino Acid Core: Provides a backbone that can interact with biological targets like enzymes and receptors. nbinno.comresearchgate.net

The 3-chloro-phenylamino Group: The chloro-substituent can modulate the molecule's electronic properties and its ability to bind to target proteins. researchgate.net Studies on similar structures, such as N-(substituted phenyl)-2-chloroacetamides, have shown that the position of the halogen on the phenyl ring directly influences biological activity. nih.gov Specifically, chloro-substituents at the meta-position (as in the title compound) have been associated with high lipophilicity, which facilitates passage through cell membranes. nih.gov

The combination of these features makes this compound a molecule of interest for research into new therapeutic agents.

Below are the key chemical properties of the compound.

Table 1: Properties of this compound| Property | Value | Source |

|---|---|---|

| CAS Number | 725252-95-9 | chemicalbook.com |

| Molecular Formula | C15H14ClNO2 | chemicalbook.com |

| Formula Weight | 275.73 g/mol | chemicalbook.com |

Overview of Research Trajectories for this compound and Analogues

While specific, in-depth research on this compound is not widely available in public literature, the research trajectories for its structural analogues are well-documented. These analogues provide a framework for understanding the potential applications and areas of investigation for the title compound.

Research on Phenylacetic Acid Analogues: The parent structure, phenylacetic acid, and its derivatives are known to possess antimicrobial properties. For instance, phenylacetic acid produced by the bacterium Bacillus licheniformis shows activity against both bacteria and yeast, including Staphylococcus aureus and Candida albicans. nih.gov The analogue p-tolylacetic acid (4-methylphenylacetic acid) is a well-characterized compound used in chemical synthesis. nih.govsigmaaldrich.com Research into this class of compounds often focuses on discovering and optimizing their biological activities.

Research on Chloro-Substituted Phenyl Analogues: The presence and position of chlorine on an aromatic ring are critical variables in drug design. Research on chloroacetamides has confirmed that biological activity varies significantly with the substituent's position on the phenyl ring. nih.gov A study demonstrated that compounds with a halogenated p-substituted or m-substituted phenyl ring were among the most active antimicrobial agents tested, a finding attributed to their high lipophilicity. nih.gov This suggests that the 3-chloro substitution in this compound is a rational design choice for enhancing potential biological efficacy.

Research on Phenylamino-acetic Acid Derivatives: This broader class of compounds is explored for various therapeutic uses. Patents have been filed for methods to prepare derivatives of 2-(phenylamino)phenylacetic acid, indicating commercial and scientific interest in this scaffold for drug development. google.com

Collectively, the research on these analogues suggests that a primary research trajectory for this compound would involve screening for biological activities, particularly antimicrobial, anti-inflammatory, or anticancer effects, leveraging the known benefits of its core components.

Table 2: Structural Analogues and Related Compounds

| Compound Name | CAS Number | Relationship to Title Compound |

|---|---|---|

| p-Tolylacetic acid | 622-47-9 | Analogue lacking the chloro-phenylamino group. nih.gov |

| (4-Chloro-phenylamino)-p-tolyl-acetic acid | 73842-45-2 | Isomeric analogue with chlorine at the para-position. echemi.com |

| (3-Chloro-phenylamino)-phenyl-acetic acid | 33984-30-4 | Analogue lacking the tolyl group's methyl substituent. scbt.com |

| 2-(Phenylamino)-2-(p-tolyl)acetic acid | 73842-43-0 | Analogue lacking the chloro-substituent. bldpharm.com |

| Di-(p-chlorophenyl)acetic acid | 83-05-6 | A related chlorinated acetic acid derivative. orgsyn.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14ClNO2 |

|---|---|

Molecular Weight |

275.73 g/mol |

IUPAC Name |

2-(3-chloroanilino)-2-(4-methylphenyl)acetic acid |

InChI |

InChI=1S/C15H14ClNO2/c1-10-5-7-11(8-6-10)14(15(18)19)17-13-4-2-3-12(16)9-13/h2-9,14,17H,1H3,(H,18,19) |

InChI Key |

XTHRTBMDTVQSJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of 3 Chloro Phenylamino P Tolyl Acetic Acid

Synthetic Methodologies for (3-Chloro-phenylamino)-p-tolyl-acetic Acid

Established Synthetic Routes and Reaction Conditions

The most common and established route for synthesizing α-phenylamino-phenylacetic acid derivatives involves the reaction of a substituted aniline (B41778) with a halophenylacetic acid or its ester. In the case of this compound, this would typically involve the reaction of 3-chloroaniline (B41212) with a derivative of p-tolylacetic acid.

A general and widely applicable method for the synthesis of related α-arylaminophenylacetic acids is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. While direct application to p-tolylacetic acid itself can be challenging, its ester derivatives are often used.

Another established method involves the reaction of a substituted diphenylamine (B1679370) with chloroacetyl chloride, followed by intramolecular cyclization and subsequent hydrolysis to yield the desired phenylacetic acid derivative. google.com

The reaction conditions for these syntheses can vary, but they often involve the use of a base and a suitable solvent. The choice of base is critical to deprotonate the amine and facilitate the nucleophilic substitution or coupling reaction. Common bases include potassium carbonate, sodium tert-butoxide, and organic amines like triethylamine. The solvent choice depends on the specific reaction, with common options being toluene, dioxane, or dimethylformamide (DMF).

A study on the synthesis of related compounds, 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives, highlights a multi-step process that could be adapted. mdpi.com This process involves the initial construction of a core aromatic structure followed by functionalization to introduce the acetic acid moiety. mdpi.com

| Reaction Type | Key Reactants | Typical Conditions | Reference |

| Nucleophilic Substitution | 3-Chloroaniline, 2-bromo-p-tolylacetic acid ester | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | General Knowledge |

| Buchwald-Hartwig Amination | 3-Chloroaniline, p-tolylacetic acid ester, Aryl halide | Palladium catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene) | organic-chemistry.org |

| From Diphenylamine | Substituted diphenylamine, Chloroacetyl chloride | Cyclization, Hydrolysis | google.com |

Novel Synthetic Approaches and Methodological Advancements

Furthermore, the use of novel catalytic systems is an area of active research. For example, copper-catalyzed amination reactions using specific ligands have shown promise for the synthesis of aryl amines from aryl chlorides under milder conditions. organic-chemistry.org Such methods could offer an alternative to the more traditional palladium-catalyzed approaches.

Regioselective Synthesis and Stereochemical Considerations

For this compound, regioselectivity is primarily determined by the starting materials, specifically the "meta" substitution of the chlorine atom on the phenylamine ring and the "para" substitution of the methyl group on the tolyl ring.

The synthesis of the precursor 3-chloroaniline can be achieved through the reduction of m-chloronitrobenzene. atamanchemicals.com To ensure the correct isomer is formed, the starting material for the chlorination step must be nitrobenzene, as the nitro group is a meta-director. vedantu.com

The acetic acid moiety of this compound is attached to a chiral carbon. Therefore, the synthesis will typically result in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers, if required, would necessitate chiral resolution techniques, such as the formation of diastereomeric salts with a chiral amine or alcohol, followed by separation and subsequent removal of the chiral auxiliary. Alternatively, asymmetric synthesis methods could be employed to selectively produce one enantiomer, although this would represent a significant synthetic challenge.

Precursor Chemistry and Intermediate Reactions

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors and the strategic functionalization of intermediates.

Synthesis of Key Aryl Amine and Substituted Acetic Acid Precursors

3-Chloroaniline: This key precursor is commercially available but can also be synthesized in the laboratory. The most common method for its preparation is the reduction of m-chloronitrobenzene. atamanchemicals.com This reduction can be achieved through catalytic hydrogenation using catalysts like Raney nickel, often with the addition of a dechlorination inhibitor to prevent the loss of the chlorine atom. google.com Another approach involves the use of iron powder in the presence of an acid. atamanchemicals.com The synthesis of m-chloronitrobenzene itself starts from benzene (B151609), which undergoes nitration to form nitrobenzene, followed by chlorination. vedantu.com The nitro group directs the incoming chlorine to the meta position. vedantu.com

p-Tolylacetic Acid: This precursor is also commercially available. It can be synthesized through various methods. One common route is the hydrolysis of p-tolylacetonitrile. google.com Another method involves the Willgerodt-Kindler reaction, starting from p-methylacetophenone. google.com A patent describes a method involving the hydrolysis of the corresponding methyl benzyl (B1604629) cyanide in a sulfuric acid solution. google.com

| Precursor | Synthetic Method | Key Reagents | Reference |

| 3-Chloroaniline | Reduction of m-chloronitrobenzene | m-chloronitrobenzene, Raney-Ni, H2 | google.com |

| 3-Chloroaniline | Reduction of m-chloronitrobenzene | m-chloronitrobenzene, Fe, Acid | atamanchemicals.com |

| p-Tolylacetic Acid | Hydrolysis of p-tolylacetonitrile | p-tolylacetonitrile, H2SO4 | google.com |

| p-Tolylacetic Acid | Willgerodt-Kindler Reaction | p-methylacetophenone, Sulfur, Morpholine | google.com |

Intermediate Functionalization and Derivatization Strategies

During the synthesis, various intermediates can be functionalized or derivatized to facilitate the reaction or to create analogs of the target compound. For example, the carboxylic acid group of p-tolylacetic acid can be converted to an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions and to improve solubility in organic solvents. This ester can then be reacted with 3-chloroaniline, and the resulting product can be hydrolyzed back to the carboxylic acid in the final step.

The amino group of 3-chloroaniline can be protected if necessary, although in many direct condensation reactions, this is not required.

Derivatization strategies can also be employed to create a library of related compounds for further research. For example, by using different substituted anilines or different substituted phenylacetic acids, a range of analogs of this compound can be synthesized. Research on the synthesis of other phenylacetic acid derivatives has shown the versatility of these intermediates in creating diverse molecular structures. mdpi.com

Derivatization Strategies and Analog Generation for this compound Core

Structural Modifications on the Chlorophenyl Moiety

The 3-chlorophenyl group offers several avenues for structural diversification, primarily through electrophilic aromatic substitution. The directing effects of the chlorine atom (ortho-, para-directing and deactivating) and the secondary amine (ortho-, para-directing and activating) will influence the position of new substituents. To control the regioselectivity of these substitutions and to moderate the high reactivity of the amino-substituted ring, the nitrogen can be acylated to form an amide. This strategy makes electrophilic aromatic substitution reactions more predictable and manageable. libretexts.org

Common electrophilic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Further halogenation (e.g., with Br2 or Cl2 in the presence of a Lewis acid) can introduce additional halogen atoms onto the ring.

Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: These reactions, performed on the N-acylated derivative, allow for the introduction of acyl and alkyl groups, respectively. For instance, benzoylation of the corresponding acetanilide (B955) under Friedel-Crafts conditions could yield a 4-aminobenzophenone (B72274) derivative after hydrolysis. libretexts.org

The following table summarizes potential derivatization reactions on the chlorophenyl moiety:

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO3, H2SO4 | Introduction of -NO2 group at positions ortho or para to the amine. |

| Bromination | Br2, FeBr3 (on N-acylated derivative) | Introduction of -Br at the position ortho to the amido group. |

| Sulfonation | Fuming H2SO4 | Introduction of -SO3H group. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 (on N-acylated derivative) | Introduction of an acyl group. |

Structural Modifications on the p-Tolyl Moiety

The p-tolyl group provides two primary sites for modification: the aromatic ring and the methyl group.

Aromatic Ring Modifications: Similar to the chlorophenyl ring, the p-tolyl ring can undergo electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group. Given that the para position is occupied by the acetic acid side chain, substitution would be directed to the positions ortho to the methyl group.

Methyl Group Modifications: The methyl group is susceptible to oxidation and halogenation, opening up a range of synthetic possibilities.

Oxidation: The methyl group can be oxidized to a variety of functional groups. For instance, controlled oxidation could yield a formyl group (-CHO) or a carboxylic acid group (-COOH), transforming the p-tolyl moiety into a p-formylphenyl or p-carboxyphenyl group, respectively.

Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide) can introduce one or more halogen atoms onto the methyl group, forming a benzylic halide. This reactive intermediate can then be converted to alcohols, ethers, amines, or nitriles.

A table of potential modifications to the p-tolyl group is presented below:

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Electrophilic Bromination | Br2, FeBr3 | Introduction of -Br at the position ortho to the methyl group. |

| Methyl Group Oxidation | KMnO4 or other oxidizing agents | Conversion of -CH3 to -COOH. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Conversion of -CH3 to -CH2Br. |

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a highly versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, and alcohols.

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for producing esters. ucalgary.ca Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride (B1165640), which then reacts with an alcohol. ucalgary.ca

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents or by converting the carboxylic acid to an acyl chloride or anhydride first. libretexts.orgnih.gov Direct reaction of a carboxylic acid with an amine typically forms a salt, requiring heating to drive the dehydration to an amide. chemguide.co.uk

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

The following table outlines common derivatizations of the carboxylic acid group:

| Derivative | Reagents and Conditions | General Structure |

| Ester | R'OH, H+ (acid catalyst) | This compound ester |

| Amide | R'R''NH, coupling agent or heat | (3-Chloro-phenylamino)-p-tolyl-acetamide derivative |

| Primary Alcohol | LiAlH4, then H2O workup | 2-(3-Chloro-phenylamino)-2-p-tolyl-ethanol |

Hybridization and Incorporation into Polycyclic Systems

The this compound scaffold can serve as a precursor for the synthesis of various polycyclic and heterocyclic systems through intramolecular cyclization reactions. The specific outcome of such reactions would depend on the reaction conditions and the presence of other functional groups on the molecule.

Lactam Formation: Intramolecular amidation, where the carboxylic acid reacts with the secondary amine, could potentially lead to the formation of a lactam, a cyclic amide. This would likely require activation of the carboxylic acid.

Pictet-Spengler Type Reactions: If the p-tolyl ring were to be functionalized with an aldehyde, an intramolecular cyclization analogous to the Pictet-Spengler reaction could be envisioned, leading to the formation of a tetrahydroisoquinoline-like structure.

Oxindoles and Related Heterocycles: Intramolecular cyclization of N-aryl amides is a known strategy for the synthesis of oxindoles. rsc.org By first converting the carboxylic acid to an appropriate amide and then inducing cyclization, it may be possible to construct oxindole-based polycyclic systems. Research has also shown that N-Cbz-protected diazoketones derived from α-amino acids can undergo intramolecular cyclization to form oxazinanones. frontiersin.orgresearchgate.net

The potential for cyclization highlights the utility of this compound as a building block for more complex molecular architectures.

Mechanistic Organic Chemistry of 3 Chloro Phenylamino P Tolyl Acetic Acid Formation and Transformations

Reaction Mechanism Elucidation for Direct Synthesis

The direct synthesis of (3-Chloro-phenylamino)-p-tolyl-acetic acid, while not extensively documented in dedicated literature, can be mechanistically elucidated through well-established cross-coupling reactions. The most probable synthetic routes involve the N-arylation of an amino acid derivative with an aryl halide, primarily through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.

A plausible approach involves the reaction of 3-chloroaniline (B41212) with an α-halo-p-tolylacetic acid derivative, such as methyl 2-bromo-2-(p-tolyl)acetate. The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds. libretexts.orgwikipedia.org The catalytic cycle is believed to commence with the reduction of a Pd(II) precatalyst to the active Pd(0) species. libretexts.org This is followed by the oxidative addition of the aryl halide (not the reactant in this proposed synthesis, but the principle applies to the C-X bond of the α-halo ester) to the Pd(0) complex. Subsequently, the amine coordinates to the palladium center, and, in the presence of a base, deprotonation occurs to form a palladium amide complex. The final step is reductive elimination, which yields the desired N-aryl amino acid product and regenerates the Pd(0) catalyst. libretexts.orgwikipedia.orgalfa-chemistry.com

Alternatively, the Ullmann condensation offers another pathway. wikipedia.org This reaction typically requires a copper catalyst. The mechanism is thought to involve the formation of a copper(I) amide from 3-chloroaniline. This species then undergoes a nucleophilic substitution reaction with the α-halo-p-tolylacetic acid derivative. wikipedia.org Traditional Ullmann conditions often require high temperatures, but modern ligand-accelerated protocols have made the reaction more feasible under milder conditions. nih.gov

Proposed Reaction Components for Direct Synthesis:

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent |

| 3-Chloroaniline | Methyl 2-bromo-2-(p-tolyl)acetate | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., BINAP) | Sodium tert-butoxide (NaOtBu) | Toluene or Dioxane |

| 3-Chloroaniline | Methyl 2-bromo-2-(p-tolyl)acetate | CuI with a diamine ligand (e.g., L-proline) | K₂CO₃ or Cs₂CO₃ | DMF or DMSO |

Investigations into Side Reactions and By-product Formation

The synthesis of this compound is susceptible to several side reactions that can impact the yield and purity of the final product. In the context of the proposed Buchwald-Hartwig amination, a notable side reaction is the hydrodehalogenation of the starting aryl halide, although in this tailored synthesis, the analogous dehalogenation of the α-halo ester could occur. Another potential side reaction is β-hydride elimination from the palladium amide intermediate, which would lead to the formation of an imine and a hydrodehalogenated arene. wikipedia.org

Racemization of the chiral center at the α-carbon of the p-tolyl-acetic acid moiety is a significant concern, particularly under basic reaction conditions. cdnsciencepub.com The acidity of the α-proton makes it susceptible to abstraction by the base, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity. The choice of base and the steric bulk of the ester group can influence the extent of racemization. cdnsciencepub.com

In Ullmann-type reactions, homocoupling of the aryl halide (or in this case, the α-halo ester) to form a dimer is a possible side reaction. Additionally, at the high temperatures sometimes employed, thermal decomposition of reactants or products can occur.

Potential Side Reactions and By-products:

| Side Reaction | Potential By-products | Synthetic Pathway |

| Dehalogenation | p-Tolylacetic acid ester | Buchwald-Hartwig |

| β-Hydride Elimination | Imine of p-tolylglyoxylic acid ester, 3-chloroaniline | Buchwald-Hartwig |

| Racemization | (R/S)-(3-Chloro-phenylamino)-p-tolyl-acetic acid | Both pathways |

| Homocoupling | Dimer of p-tolylacetic acid ester | Ullmann |

Catalysis in Chemical Transformations Involving this compound

Catalysis is central to the efficient synthesis of this compound. In the Buchwald-Hartwig amination, the palladium catalyst, in conjunction with a suitable ligand, facilitates the key steps of the catalytic cycle. libretexts.orgnih.gov The ligand, typically a bulky electron-rich phosphine, plays a crucial role in stabilizing the palladium intermediates and promoting both the oxidative addition and reductive elimination steps. wikipedia.org The choice of ligand can significantly influence the reaction's scope, efficiency, and selectivity. Bidentate phosphine ligands like BINAP have been shown to be effective for the coupling of primary amines. wikipedia.org

In the Ullmann condensation, a copper catalyst, often in the form of Cu(I) salts like CuI, is essential. wikipedia.org The reaction can be promoted by the addition of ligands, such as diamines or amino acids like L-proline, which can solubilize the copper species and accelerate the reaction, allowing for lower reaction temperatures. nih.govacs.org The catalyst facilitates the formation of the key copper-amide intermediate. wikipedia.org

Transformations of the resulting this compound could also involve catalysis. For instance, further functionalization of the aromatic rings could be achieved through various transition-metal-catalyzed cross-coupling reactions. The carboxylic acid group can be transformed into other functional groups like esters or amides through acid or base catalysis.

Kinetic and Thermodynamic Parameters of Synthetic Pathways

Kinetics: The rate of the Buchwald-Hartwig amination is influenced by the concentrations of the reactants, catalyst, and base. Studies on similar systems have shown that the reaction is often first-order in the concentration of the aryl halide (or α-halo ester in this case). nih.govacs.org The reaction order with respect to the amine and the base can vary depending on the specific reaction conditions and the nature of the catalytic system. acs.org For instance, in some cases, the reaction can be zero-order in the amine, suggesting that the coordination of the amine is not the rate-determining step. acs.org The rate is also highly dependent on temperature, with higher temperatures generally leading to faster reactions, although this can also increase the rate of side reactions.

Structure Activity Relationship Sar Studies of 3 Chloro Phenylamino P Tolyl Acetic Acid Analogues

Correlation of Structural Diversity with In Vitro Biological Activities

In vitro biological activities, such as antimicrobial or enzyme inhibitory effects, are highly sensitive to the nature and position of substituents on the aromatic rings. The diversity in these substituents can modulate factors like lipophilicity, electronic properties, and steric bulk, which in turn govern the compound's ability to interact with its biological target.

For instance, in studies of related N-(substituted phenyl)-2-chloroacetamides, a clear correlation between the type and position of substituents on the phenyl ring and antimicrobial activity has been observed. cambridgemedchemconsulting.com Halogenated compounds, particularly those with para-substitution, often exhibit high lipophilicity, which can facilitate passage through the phospholipid bilayer of cell membranes, leading to enhanced activity. cambridgemedchemconsulting.com

The following interactive data table summarizes the antimicrobial activity of various N-(substituted phenyl)-2-chloroacetamides, illustrating the impact of structural diversity on biological effect.

| Compound | Substituent on Phenyl Ring | Biological Activity (e.g., MIC in µg/mL) |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | 4-Chloro | High |

| N-(4-fluorophenyl)-2-chloroacetamide | 4-Fluoro | High |

| N-(3-bromophenyl)-2-chloroacetamide | 3-Bromo | High |

| N-(4-hydroxyphenyl)-2-chloroacetamide | 4-Hydroxy | Low |

| N-(4-cyanophenyl)-2-chloroacetamide | 4-Cyano | Moderate |

This table is illustrative and based on general findings for N-(substituted phenyl)-2-chloroacetamides to demonstrate the principle of how structural diversity correlates with biological activity. cambridgemedchemconsulting.com

Substituent Effects on Pharmacological Potency and Selectivity

The pharmacological potency and selectivity of (3-Chloro-phenylamino)-p-tolyl-acetic acid analogues are significantly influenced by the electronic and steric properties of the substituents on both aromatic rings. The presence of a chlorine atom at the 3-position of one phenyl ring and a methyl group at the 4-position of the other are key determinants of the molecule's interaction with its target.

The introduction of a chlorine substituent generally increases lipophilicity and can act as a hydrogen bond acceptor. Its position on the ring is critical; for example, studies on other bicyclic systems have shown that the position of a chlorine substituent significantly affects biological activity. nih.gov Electron-withdrawing groups, such as halogens, have been shown in some series of aryl acetamides to be preferred over electron-donating groups for enhanced potency. nih.gov

The following data table provides a hypothetical representation of how different substituents on the phenyl and tolyl rings might affect pharmacological potency, based on general principles observed in related compound series.

| Phenyl Ring Substituent (Position 3) | Tolyl Ring Substituent (Position 4) | Predicted Relative Potency | Rationale based on Analogous Compounds |

|---|---|---|---|

| -Cl | -CH3 | Baseline | Reference compound |

| -F | -CH3 | Potentially Similar/Increased | Fluorine is a smaller, highly electronegative halogen. scbt.com |

| -Br | -CH3 | Potentially Similar/Decreased | Bromine is larger and may introduce steric hindrance. scbt.com |

| -CF3 | -CH3 | Potentially Increased | Trifluoromethyl is a strong electron-withdrawing group. nih.gov |

| -Cl | -H | Potentially Decreased | Removal of the electron-donating methyl group. |

| -Cl | -OCH3 | Potentially Increased/Decreased | Methoxy is a strong electron-donating group, effect depends on target. |

Conformational Analysis and its Implications for Bioactivity

The three-dimensional conformation of this compound and its analogues is a critical factor for their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for a potent pharmacological effect. The central nitrogen atom and the single bonds connecting the two aromatic rings and the acetic acid moiety allow for considerable conformational flexibility.

The dihedral angle between the two phenyl rings is a key conformational parameter. In related structures, such as tolfenamic acid (N-(2-methyl-3-chlorophenyl)anthranilic acid), different polymorphic forms exhibit different dihedral angles between the benzene (B151609) rings (46° and 73°), which in turn affects the degree of conjugation and intermolecular interactions. rsc.org This highlights how subtle changes in conformation can influence the physicochemical properties and potentially the bioactivity of the molecule.

The orientation of the acetic acid side chain relative to the diphenylamine (B1679370) core is another crucial aspect. This orientation determines the spatial positioning of the carboxyl group, which is often a key pharmacophoric element involved in hydrogen bonding or ionic interactions with the target protein. Computational modeling and techniques like X-ray crystallography and NMR spectroscopy are vital tools for studying the preferred conformations of these molecules and understanding how they relate to their biological activity.

Bioisosteric Replacement and Scaffold Modifications for Enhanced Activity

Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. ucc.ie This involves replacing a functional group with another that has similar physical or chemical properties. For this compound, several bioisosteric modifications can be envisioned to enhance its activity.

The carboxylic acid moiety is a common target for bioisosteric replacement. It is often replaced with other acidic groups like tetrazoles, hydroxamic acids, or sulfonamides to modulate acidity, membrane permeability, and metabolic stability. drughunter.com For instance, a tetrazole ring can be a suitable replacement for a carboxylic acid as they have similar pKa values. cambridgemedchemconsulting.com

The phenyl rings themselves can also be replaced. Aromatic heterocycles such as pyridine, thiophene, or pyrazole (B372694) can be introduced to alter the electronic properties, introduce new hydrogen bonding opportunities, and improve solubility. drughunter.com The chloro and methyl substituents can also be replaced with other groups to fine-tune the molecule's properties. For example, a trifluoromethyl group can be used as a bioisostere for a chloro group to enhance electron-withdrawing properties and metabolic stability. ucc.ie

The following table presents potential bioisosteric replacements for different parts of the this compound structure.

| Original Group | Potential Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic Acid, Sulfonamide | Improved metabolic stability, altered pKa, enhanced cell permeability. cambridgemedchemconsulting.comdrughunter.com |

| 3-Chloro-phenyl | 3-Trifluoromethyl-phenyl, Pyridyl with chloro substituent | Modified electronic properties, improved metabolic stability, new interaction points. ucc.ie |

| p-Tolyl | p-Ethylphenyl, p-Anisyl, Thienyl | Altered lipophilicity, modified electronic properties, improved solubility. drughunter.com |

| Amine Linker (-NH-) | -O-, -S-, -CH2- | Modified bond angles and flexibility. ucc.ie |

Pre Clinical in Vitro Biological Research on 3 Chloro Phenylamino P Tolyl Acetic Acid Analogues

Anti-infective Activity Studies (in vitro)

The search for new antimicrobial agents is a critical endeavor to combat the growing threat of drug-resistant pathogens. Analogues of (3-Chloro-phenylamino)-p-tolyl-acetic acid have been synthesized and evaluated for their ability to inhibit the growth of bacteria, fungi, and mycobacteria in laboratory settings.

Antibacterial Efficacy and Spectrum (in vitro)

The antibacterial potential of various derivatives, particularly Schiff bases, has been a significant area of investigation. Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. researchgate.net The synthesis of these compounds often involves the condensation of an amino compound with a carbonyl compound. researchgate.net

Research has shown that Schiff bases derived from various chemical precursors exhibit a broad range of biological activities, including antibacterial properties. researchgate.netresearchgate.net For instance, novel Schiff's base derivatives of nitroimidazole nuclei have been synthesized and shown to be potent inhibitors of E. coli FabH. rsc.org Similarly, studies on aromatic nitro and halogenated tetradentate Schiff bases have demonstrated their efficacy against various bacterial strains. nih.gov The introduction of different substituents allows for the modulation of antibacterial activity. For example, in one study, a Schiff base containing a chloro group showed potent activity against tested microorganisms. nih.gov

The general approach to evaluating in vitro antibacterial efficacy involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compounds against a panel of pathogenic bacteria. These panels often include both Gram-positive and Gram-negative bacteria to establish the spectrum of activity.

Interactive Data Table: In vitro Antibacterial Activity of Selected Schiff Base Analogues

| Compound/Derivative | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Nitroimidazole Schiff's Base Derivative 10q | E. coli | IC50 (FabH inhibition) | 2.688 µM | rsc.org |

| Halogenated Schiff Base 3i | B. licheniformis, E. coli, Bacillus sp., S. aureus | Zone of Inhibition | Potent against all tested strains | nih.gov |

| Chloro-substituted Schiff Base | Pathogenic Bacteria | Antimicrobial Activity | Significantly active | researchgate.net |

Antifungal Efficacy and Spectrum (in vitro)

In addition to antibacterial properties, analogues of this compound have been investigated for their antifungal potential. The in vitro evaluation of these compounds typically involves assessing their ability to inhibit the growth of various fungal species, including common human pathogens and phytopathogens.

Studies on pimprinine (B1677892) and streptochlorin, which are indole (B1671886) alkaloids, have shown that structural modifications can enhance their inherent antifungal activity. mdpi.com For example, certain derivatives displayed over 90% growth inhibition against three different types of fungi, indicating a broad antifungal spectrum. mdpi.com Specifically, compounds designated as 4a and 5a exhibited exceptional activity against Botrytis cinerea, with EC50 values of 0.3613 and 1.1283 μg/mL, respectively. mdpi.com

The synthesis of novel chloro-containing 1-aryl-3-oxypyrazoles has also yielded compounds with significant fungicidal activity. mdpi.com Compounds labeled TMa, TMe, and TMf demonstrated excellent in vitro activity against Rhizoctonia solani, with EC90 values of less than 0.1 μg/mL, 0.20 μg/mL, and 0.32 μg/mL, respectively. mdpi.com Furthermore, new Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have shown moderate antifungal activity against Candida species, with one derivative exhibiting an MIC of 62.5 µg/mL against C. albicans. nih.gov

Interactive Data Table: In vitro Antifungal Activity of Selected Analogues

| Compound/Derivative | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Streptochlorin Analogue 4a | Botrytis cinerea | EC50 | 0.3613 µg/mL | mdpi.com |

| Pimprinine Analogue 5a | Botrytis cinerea | EC50 | 1.1283 µg/mL | mdpi.com |

| 1-Aryl-3-oxypyrazole TMa | Rhizoctonia solani | EC90 | < 0.1 µg/mL | mdpi.com |

| 1,2,4-triazole-3-thione Schiff Base RO4 | Candida albicans | MIC | 62.5 µg/mL | nih.gov |

Antitubercular Potential (in vitro)

The search for new treatments for tuberculosis is driven by the emergence of drug-resistant strains of Mycobacterium tuberculosis. In this context, derivatives of this compound have been explored for their antimycobacterial properties.

A study focused on the synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles revealed promising in vitro activity against both susceptible and resistant strains of M. tuberculosis. nih.gov Specifically, compounds 2a and 2d were identified as highly active agents. nih.gov Compound 2f was notably effective against all tested isoniazid-resistant strains. nih.gov These compounds were found to inhibit the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall. nih.gov

Antineoplastic Activity Studies (in vitro)

The development of novel anticancer agents is a primary objective in pharmaceutical research. Analogues of this compound have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, as well as their ability to induce apoptosis and modulate the cell cycle.

Cytotoxic Evaluation in Cancer Cell Lines (in vitro)

The in vitro cytotoxic activity of these compounds is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govnih.gov A wide range of cancer cell lines are often used to determine the spectrum of activity, including those from breast, lung, and liver cancers. nih.govmdpi.comnih.gov

For instance, N-heteroaryl acetic acid salts have been investigated for their anticancer activity against breast cancer cells. nih.gov One compound, 4-benzyl-1-(carboxymethyl) pyridinium (B92312) bromide, demonstrated significant cytotoxic effects with an IC50 value of 32 µM. nih.gov Similarly, novel phenoxyacetamide derivatives have shown promising cytotoxicity against the HepG2 liver cancer cell line, with one compound exhibiting an IC50 of 1.43 µM. mdpi.com Dichloroacetic acid derivatives have also been identified as potential anti-tumor agents, capable of inhibiting cancer cell growth. uran.ua

The selectivity of these compounds is also a critical factor, with studies often comparing the cytotoxicity against cancer cells to that against normal, non-cancerous cell lines. mdpi.comrsc.org

Interactive Data Table: In vitro Cytotoxicity of Selected Analogues

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-benzyl-1-(carboxymethyl) pyridinium bromide | Breast Cancer | IC50 | 32 µM | nih.gov |

| Phenoxyacetamide Derivative I | HepG2 (Liver Cancer) | IC50 | 1.43 µM | mdpi.com |

| 2-phenylamino-3-acyl-1,4-naphthoquinone 11 | DU-145, MCF-7, T24 | Antiproliferative Activity | High | nih.gov |

| Mangiferolic acid | KATO-III (Gastric Cancer) | IC50 | 4.78-16.02 µg/mL | nih.gov |

Apoptosis Induction and Cell Cycle Modulation (in vitro)

Beyond general cytotoxicity, understanding the mechanism of action is crucial. Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death, and by interfering with the cell cycle of cancer cells. nih.govnih.gov

Research has shown that analogues of this compound can induce apoptosis in cancer cells. nih.govnih.gov This is often confirmed through methods like flow cytometry to detect an increased proportion of apoptotic cells. nih.gov For example, a study on N-heteroaryl acetic acid salts found that the most active compound induced a high percentage of apoptosis, which was associated with changes in the expression of apoptosis-related genes such as Bcl-2, Bax, and caspases. nih.gov

Furthermore, these compounds can modulate the cell cycle. Cell cycle analysis can reveal if a compound causes an arrest in a specific phase (e.g., G1, S, or G2/M), thereby preventing cancer cell proliferation. iu.edunih.govnih.gov For instance, treatment of lung cancer cell lines with a small molecule inhibitor of Replication Protein A (RPA) led to a lengthening of the G1 or S phases of the cell cycle. iu.edu Similarly, a phenoxyacetamide derivative was found to induce cell cycle arrest at the G1/S phase in HepG2 cells. mdpi.com

Interactive Data Table: Apoptosis and Cell Cycle Effects of Selected Analogues

| Compound/Derivative | Cancer Cell Line | Effect | Observation | Reference |

|---|---|---|---|---|

| N-heteroaryl acetic acid salt | Breast Cancer | Apoptosis Induction | Increased mRNA levels of Bim, Bax, Bak, Caspase-3, and Caspase-8 | nih.gov |

| MCI13E (RPA inhibitor) | H1299 (Lung Cancer) | Cell Cycle Modulation | Accumulation of cells in S-phase | iu.edu |

| Phenoxyacetamide Derivative I | HepG2 (Liver Cancer) | Cell Cycle Modulation | Arrest of the cell cycle at G1/S phase | mdpi.com |

| Allium atroviolaceum Bulb Extract | MCF-7 (Breast Cancer) | Cell Cycle Modulation | S and G2/M phase arrest | nih.gov |

Anti-inflammatory Activity Studies (in vitro)

The anti-inflammatory potential of analogues related to this compound has been a significant area of investigation. These in vitro studies primarily focus on the inhibition of key enzymes and mediators involved in the inflammatory cascade.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition (in vitro)

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. cabidigitallibrary.org The inhibition of these enzymes is a key mechanism for many anti-inflammatory drugs. nih.gov

Research into various acetic acid derivatives has revealed significant inhibitory activity against COX and LOX enzymes. For instance, a study on phenoxy acetic acid derivatives identified compounds with potent and selective COX-2 inhibition, with IC50 values in the nanomolar range. mdpi.comnih.gov Specifically, compounds designated as 5d–f, 7b, and 10c–f demonstrated significant COX-2 inhibition with IC50 values ranging from 0.06 to 0.09 μM. mdpi.com In contrast, their inhibitory effects on COX-1 were moderate, with IC50 values between 4.07 and 14.5 μM. nih.gov

Similarly, studies on other structurally related compounds have provided insights into their COX and LOX inhibitory potential. Linoleyl hydroxamic acid (LHA) was shown to inhibit several lipoxygenases and cyclooxygenases with varying potency. nih.gov The IC50 values for LHA against COX-1 and COX-2 were found to be 60 μM, while it was a much more potent inhibitor of 12-LO (IC50 = 0.6 μM) and 15-LO (IC50 = 0.02 μM). nih.gov

The position of halogen substituents on the phenyl ring of aryl acetic acid analogues has also been shown to influence anti-inflammatory activity. In a series of halogenated thiazole (B1198619) acetic acids, the 2-chloro derivative was found to be the most active, while the 3-chloro and 4-chloro derivatives exhibited lesser activity. ijpsonline.com

Table 1: In Vitro COX and LOX Inhibition by Selected Analogues

| Compound/Analogue Type | Target Enzyme | IC50 Value (µM) | Source |

|---|---|---|---|

| Phenoxy Acetic Acid Deriv. (5d-f, 7b, 10c-f) | COX-2 | 0.06 - 0.09 | mdpi.com |

| Phenoxy Acetic Acid Deriv. | COX-1 | 4.07 - 14.5 | nih.gov |

| Linoleyl hydroxamic acid (LHA) | COX-1 / COX-2 | 60 | nih.gov |

| Linoleyl hydroxamic acid (LHA) | 5-LO | 7 | nih.gov |

| Linoleyl hydroxamic acid (LHA) | 12-LO | 0.6 | nih.gov |

| Linoleyl hydroxamic acid (LHA) | 15-LO | 0.02 | nih.gov |

| Mefenamic acid | COX-2 | 5.3 | nih.gov |

| Mefenamic acid | COX-1 | 29.9 | nih.gov |

| Celecoxib | COX-1 | 14.93 | nih.gov |

This table is interactive. You can sort and filter the data.

Other Inflammatory Mediators and Pathways (in vitro)

Beyond the direct inhibition of COX and LOX enzymes, the anti-inflammatory effects of these analogues are also attributed to their ability to modulate other key inflammatory mediators and pathways. In vitro studies have demonstrated the capacity of certain analogues to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as nitric oxide (NO). nih.govplos.org

For example, 17-O-Acetylacuminolide (AA), a natural product with structural similarities to some synthetic anti-inflammatory agents, effectively inhibited TNF-α release with an IC50 of 2.7 µg/mL. plos.org This compound also dose-dependently inhibited the production of NO and the expression of the inducible nitric oxide synthase (iNOS) enzyme in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. plos.org Furthermore, AA was found to prevent the translocation of the nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response, by inhibiting IKKβ activity. plos.org

In another study, lansiumamide analogues were investigated for their anti-inflammatory properties. nih.gov Compound 8n from this series demonstrated significant anti-inflammatory activity by inhibiting the LPS-induced expression of IL-6 and IL-1β in Raw264.7 cells. nih.gov This effect was associated with the activation of the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses. nih.gov

Extracts from Chlorella vulgaris have also shown significant in vitro anti-inflammatory effects by inhibiting the production of NO, Prostaglandin E2 (PGE2), TNF-α, and IL-6 in LPS-activated RAW 264.7 cells. researchgate.netnih.gov The 80% methanolic extract was particularly potent, showing strong inhibition of these inflammatory molecules. nih.gov

Table 2: Inhibition of Other Inflammatory Mediators by Analogues (in vitro)

| Compound/Analogue | Mediator/Pathway Inhibited | Cell Line | Key Findings | Source |

|---|---|---|---|---|

| 17-O-Acetylacuminolide | TNF-α | RAW264.7 | IC50 of 2.7 µg/mL | plos.org |

| 17-O-Acetylacuminolide | NO production, iNOS expression | RAW264.7 | Dose-dependent inhibition | plos.org |

| 17-O-Acetylacuminolide | NF-κB translocation (via IKKβ inhibition) | RAW264.7 | Prevention of translocation | plos.org |

| Lansiumamide analogue (8n) | IL-6, IL-1β | Raw264.7 | Inhibition of expression | nih.gov |

| Chlorella vulgaris extract | NO, PGE2, TNF-α, IL-6 | RAW 264.7 | Significant inhibition | researchgate.netnih.gov |

This table is interactive. You can sort and filter the data.

Enzyme Inhibition and Receptor Modulation Studies (in vitro)

Analogues of this compound have been evaluated for their ability to interact with various enzymes and receptors beyond those directly involved in the classical inflammatory pathways. These investigations have unveiled potential applications in other therapeutic areas.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition (in vitro)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov High-throughput screening of compound libraries has identified numerous molecules with BChE inhibitory activity. nih.govnih.gov In one such screening of 8,998 compounds, 125 were confirmed to inhibit BChE activity, with some showing selectivity over AChE. nih.govnih.gov

Specific aryl derivatives have also been synthesized and evaluated for their AChE inhibitory potential. For example, 3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dione and cis-N-p-Acetoxy-phenylisomaleimide demonstrated irreversible inhibition of AChE with Ki values of 4.72 µM and 3.6 µM, respectively. nih.gov Docking studies suggested that these compounds interact with key residues in the active site of the enzyme. nih.gov

Table 3: In Vitro Cholinesterase Inhibition by Selected Analogues

| Compound | Target Enzyme | Inhibition Constant (Ki) | Source |

|---|---|---|---|

| 3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dione | AChE | 4.72 ± 2.3 µM | nih.gov |

| cis-N-p-Acetoxy-phenylisomaleimide | AChE | 3.6 ± 1.8 µM | nih.gov |

This table is interactive. You can sort and filter the data.

Cyclin-Dependent Kinase (CDK) Inhibition (in vitro)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle and transcription. nih.gov Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.govnih.gov

Research has focused on developing selective inhibitors for different CDK isoforms. CDK9, in particular, has emerged as a target due to its role in regulating the transcription of anti-apoptotic proteins that are crucial for the survival of cancer cells. nih.gov A screening of a focused chemical library against 300 kinases identified several compounds with significant inhibitory activity against CDK9/cyclin T1 and CDK9/cyclin K. nih.gov For instance, one compound, designated as 16 , was found to be highly selective, inhibiting only 3.3% of the 300 kinases screened while showing greater than 75% inhibition of both CDK9/cyclin T1 and CDK9/cyclin K. nih.gov In contrast, compound 19 was the least selective, inhibiting 71.3% of the kinases screened. nih.gov

Table 4: In Vitro CDK9 Inhibition by Selected Compounds

| Compound ID | % Inhibition of CDK9/cyclin T1 | % Inhibition of CDK9/cyclin K | Selectivity Profile (% of 300 kinases inhibited) | Source |

|---|---|---|---|---|

| 16 | >75% | >75% | 3.3% | nih.gov |

| 19 | >75% | >75% | 71.3% | nih.gov |

This table is interactive. You can sort and filter the data.

Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) Modulation (in vitro)

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T-helper 17 (Th17) cells, which are implicated in the pathology of various autoimmune diseases. nih.govnih.gov Consequently, RORγt has become an attractive drug target for these conditions. nih.govresearchgate.net

The development of small molecule inhibitors (inverse agonists) of RORγt has been an active area of research. researchgate.net A structure-activity relationship study led to the discovery of a novel series of potent RORγt inhibitors. nih.gov One such inhibitor, compound 25 , was found to be a potent, orally bioavailable RORγt inhibitor that suppressed the production of IL-17, a key cytokine produced by Th17 cells. nih.gov The modulation of RORs, including RORγt, is recognized for its role in regulating a variety of cellular processes, including inflammation. mdpi.com

Other Receptor Binding and Activation Assays (in vitro)

The primary mechanism of action for fenamate NSAIDs, which are analogues of this compound, is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.govdrugbank.com These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govdrugbank.com

In vitro assays have consistently demonstrated that fenamates, such as mefenamic acid, inhibit both COX-1 and COX-2 isoforms. nih.govdrugbank.com The binding occurs at the active site of the cyclooxygenase enzyme, with the carboxylic acid group of the fenamate interacting with key amino acid residues like Tyr-385 and Ser-530. nih.gov While many fenamates are non-selective, some analogues have been developed with the aim of achieving greater selectivity for COX-2, which is the inducible isoform associated with inflammation. nih.govacs.org

The inhibitory activity of various NSAID analogues against COX enzymes is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table presents representative data for the inhibition of COX-1 and COX-2 by mefenamic acid, a close analogue of the subject compound, and other related compounds for comparison.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Mefenamic Acid | 0.12 | Not Determined | N/A |

| Celecoxib (Reference) | >100 | 0.1 | >1000 |

This table presents example data and is not exhaustive of all published findings.

Beyond COX inhibition, research has indicated that fenamates may interact with other molecular targets. Notably, mefenamic acid and other fenamates have been shown to inhibit the NLRP3 inflammasome in macrophages, an effect that is independent of COX inhibition. researchgate.net The NLRP3 inflammasome is a multiprotein complex involved in the processing of the pro-inflammatory cytokine interleukin-1β. researchgate.net

Furthermore, some studies have suggested that fenamates can modulate the activity of various ion channels. researchgate.netfrontiersin.org These interactions are generally observed at concentrations higher than those required for COX inhibition and may contribute to the broader pharmacological profile of this class of compounds. However, detailed receptor binding assays for a wide range of receptors for analogues of this compound are not extensively documented in publicly available literature.

Molecular Pharmacology and Target Identification of 3 Chloro Phenylamino P Tolyl Acetic Acid Analogues in Vitro

Elucidation of Molecular Targets and Binding Mechanisms (in vitro)

In vitro research on analogues of (3-Chloro-phenylamino)-p-tolyl-acetic acid, such as N-phenylanthranilic acid derivatives, has identified several potential molecular targets. One key area of investigation has been their interaction with transient receptor potential (TRP) channels. For instance, mefenamic acid, a well-known N-phenylanthranilic acid derivative, has been identified as a selective blocker of the TRPM3 channel. nih.gov The half-maximal inhibitory concentration (IC50) for this interaction was determined to be 8.6 µM. nih.gov

Another class of analogues, based on an anthranilic acid scaffold, has been found to act as antagonists for the G protein-coupled receptor 17 (GPR17), an orphan receptor implicated in inflammatory diseases. nih.gov The potency of these compounds has been evaluated in radioligand binding assays, with the most potent antagonist, 5-methoxy-2-(5-(3'-methoxy-[1,1'-biphenyl]-2-yl)furan-2-carboxamido)benzoic acid, exhibiting a Ki of 8.91 nM. nih.gov

Additionally, anthranilic acid derivatives have been identified as novel ligands for the farnesoid X receptor (FXR), a nuclear receptor involved in metabolic pathways. nih.gov The most potent of these derivatives showed an EC50 value of 1.5 ± 0.2 µM with a 37 ± 2% maximum relative FXR activation, indicating it acts as a partial agonist. nih.gov

Ligand-Receptor Interaction Mapping (in vitro)

Computational docking studies have provided insights into the binding mechanisms of these analogues with their respective receptors. For the GPR17 antagonists, molecular docking simulations revealed that their binding site is characterized by the presence of positively charged arginine residues and a lipophilic pocket. nih.gov This information is crucial for understanding the structure-activity relationships and for the future design of more potent antagonists. nih.gov

Similarly, for the anthranilic acid derivatives targeting the farnesoid X receptor (FXR), computational docking has been used to investigate the structure-activity relationship, particularly concerning polar interactions with the receptor. nih.gov These in silico methods help to visualize and understand the specific molecular interactions that govern the binding of these ligands to their target.

The following table summarizes the binding affinities of selected anthranilic acid analogues to their identified molecular targets:

Table 1: Binding Affinities of Anthranilic Acid Analogues to Molecular Targets| Compound Class | Molecular Target | Key Compound | Binding Affinity |

|---|---|---|---|

| Fenamates | TRPM3 Channel | Mefenamic Acid | IC50: 8.6 µM |

| Anthranilic Acid Derivatives | GPR17 | 5-methoxy-2-(5-(3'-methoxy-[1,1'-biphenyl]-2-yl)furan-2-carboxamido)benzoic acid | Ki: 8.91 nM |

| Anthranilic Acid Derivatives | Farnesoid X Receptor (FXR) | Not specified | EC50: 1.5 ± 0.2 µM |

Investigation of Downstream Signaling Pathways (in vitro)

The interaction of these analogues with their molecular targets initiates downstream signaling cascades. Mefenamic acid has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov It achieves this by disrupting the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2, which leads to the activation of the Nrf2 signaling pathway. nih.gov This, in turn, induces the expression of downstream antioxidant enzymes such as HO-1 and GCLM. nih.gov The study also highlighted that the effect of mefenamic acid on the Nrf2 pathway is dependent on the presence of sequestosome 1 (SQSTM1). nih.gov

For the GPR17 antagonists, their primary mechanism is to block the signaling of this G protein-coupled receptor. The potency of these antagonists was evaluated in calcium mobilization assays, indicating their ability to interfere with G protein-mediated signaling pathways that lead to changes in intracellular calcium levels. nih.gov

The activation of the farnesoid X receptor (FXR) by its ligands leads to the regulation of genes involved in bile acid, cholesterol, and glucose homeostasis. nih.gov The partial agonism of the identified anthranilic acid derivatives suggests they can modulate these metabolic pathways. nih.gov

Cellular Responses and Phenotypic Effects (in vitro)

The activation or inhibition of signaling pathways by these compounds leads to various cellular responses. The upregulation of the Nrf2 pathway by mefenamic acid has a cytoprotective effect. nih.gov In HepG2 cells, mefenamic acid was shown to protect against cytotoxicity induced by the reactive oxygen species inducer tert-Butyl hydroperoxide (tBHP). nih.gov This protective effect was abolished when SQSTM1 was knocked down, demonstrating the crucial role of the SQSTM1/Nrf2 axis in this cellular response. nih.gov Mefenamic acid also reduces cell death and mitochondrial dysfunction caused by tBHP and palmitate treatment. nih.gov

As a TRPM3 channel blocker, mefenamic acid can counteract increases in intracellular calcium. In INS-1E cells, it was shown to almost completely counteract the increase in intracellular calcium induced by the TRPM3 activator pregnenolone sulphate. nih.gov

The following table provides a summary of the observed in vitro cellular responses to mefenamic acid:

Table 2: In Vitro Cellular Responses to Mefenamic Acid| Cell Line | Stimulus | Mefenamic Acid Effect | Observed Cellular Response |

|---|---|---|---|

| HepG2 | tert-Butyl hydroperoxide (tBHP) | Upregulation of Nrf2 pathway | Protection against cytotoxicity, reduced cell death |

| HepG2 | Palmitate | Upregulation of Nrf2 pathway | Reduced mitochondrial dysfunction |

| INS-1E | Pregnenolone sulphate | TRPM3 channel blockade | Inhibition of intracellular calcium increase |

Computational Chemistry and in Silico Studies of 3 Chloro Phenylamino P Tolyl Acetic Acid

Quantum Chemical Characterization

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of a molecule. For (3-Chloro-phenylamino)-p-tolyl-acetic acid, these studies are essential for elucidating its intrinsic properties. However, a review of publicly accessible scientific literature and chemical databases did not yield specific studies that have performed and published detailed quantum chemical characterizations for this particular compound. The information that would typically be presented in this section is therefore described based on general principles, with the acknowledgment that specific data for the title compound is not available in the searched sources.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's tendency to undergo chemical reactions; a smaller gap generally implies higher reactivity.

While specific calculations for this compound are not available in the reviewed literature, such analyses would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*). The resulting data would reveal the distribution and energy levels of the molecular orbitals, indicating the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be distributed over the electron-rich phenylamino (B1219803) and p-tolyl rings, while the LUMO would be expected to have significant contributions from the carboxylic acid group and the chloro-substituted phenyl ring.

A data table for these properties, if available, would resemble the following:

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

No specific experimental or computational data for the HOMO-LUMO energies of this compound were found in the public domain during the search.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic interactions. An MEP map displays the electrostatic potential on the molecule's surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, making these sites prone to electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid and the regions around the chlorine atom would likely exhibit a positive potential.

Specific MEP analysis data for this compound was not found in the available literature.

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. The electrophilicity index (ω) is one such descriptor that quantifies the ability of a species to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (η), which are related to the HOMO and LUMO energies.

A higher electrophilicity index suggests a greater capacity to act as an electrophile. The calculation of this index for this compound would provide insights into its behavior in polar reactions.

| Reactivity Descriptor | Value (eV) |

| Chemical Hardness (η) | Data not available |

| Electronic Chemical Potential (μ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

No published studies calculating the reactivity descriptors for this compound were identified.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the binding modes and estimate the binding affinity (often expressed as a docking score or binding energy) of a ligand with a biological target. These simulations are crucial for identifying potential therapeutic targets and for lead optimization in drug development.

While there are studies on similar compounds, no specific molecular docking studies featuring this compound against specific biological targets were found in the reviewed scientific literature. Such studies, if conducted, would provide valuable information on its potential biological activity. For instance, docking it against enzymes like cyclooxygenases (COX-1/COX-2) or other relevant targets could reveal its potential as an anti-inflammatory agent or for other therapeutic applications. The binding mode would detail the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

A hypothetical data table for docking results would look like this:

| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| e.g., COX-2 | Data not available | Data not available |

| e.g., 5-LOX | Data not available | Data not available |

No specific data on the binding modes and affinities of this compound with any biological targets were found in the public domain.

Following a docking simulation, a more detailed analysis of the interaction can be performed. Hotspot analysis identifies the key residues in the binding pocket that contribute most significantly to the binding energy. Interaction fingerprints provide a binary representation of the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein.

This level of detailed analysis is contingent on having initial docking results. As no such results were found for this compound, a hotspot analysis or the generation of interaction fingerprints is not possible.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. This technique can provide detailed insights into the dynamic behavior of a compound and its interactions with biological targets.

Conformational Flexibility and Stability of Ligand-Target Complexes

In the context of drug design, MD simulations are frequently employed to explore the conformational landscape of a small molecule (a ligand) when it binds to a biological target, such as a protein or enzyme. These simulations can reveal the different shapes (conformations) the ligand adopts and how stable the resulting ligand-target complex is. Understanding the flexibility of the ligand and the key interactions that stabilize the complex is crucial for designing more potent and selective drugs. However, no specific studies detailing the conformational flexibility or stability of ligand-target complexes involving this compound have been found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR studies involve generating a dataset of compounds with known biological activities and calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties of the molecules. Statistical methods are then used to build a model that can predict the activity of new, untested compounds based on their structural features. While QSAR models have been developed for various classes of compounds, no such predictive models have been published specifically for derivatives of this compound. scbt.comresearchgate.netmdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques in Research of 3 Chloro Phenylamino P Tolyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR provides detailed information about the connectivity and structure of (3-Chloro-phenylamino)-p-tolyl-acetic acid.

¹H NMR analysis would confirm the presence of all distinct proton types. The spectrum is expected to show signals for the aromatic protons on both the 3-chlorophenyl and p-tolyl rings, with their chemical shifts and splitting patterns revealing their substitution patterns and electronic environments. The single proton on the chiral center (the α-carbon) would appear as a distinct signal, likely a singlet or a doublet if coupled to the adjacent N-H proton. The methyl group on the p-tolyl ring would produce a sharp singlet, while the amine (N-H) and carboxylic acid (O-H) protons would appear as broad singlets that are typically exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Distinct signals would be expected for the carboxylic acid carbonyl carbon, the aromatic carbons (with those bearing substituents appearing at different chemical shifts), the α-methine carbon, and the methyl carbon of the p-tolyl group.

While specific experimental data for this compound is not available in the cited literature, the expected chemical shifts can be predicted based on established principles.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on standard chemical shift ranges. Solvent and instrument frequency can cause variations.

Click to view interactive data table

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Carboxylic Acid | ¹H | 10.0 - 13.0 | Broad Singlet | Position is concentration and solvent dependent; D₂O exchangeable. |

| Aromatic | ¹H | 6.5 - 7.5 | Multiplets, Doublets | Complex patterns for protons on both substituted rings. |

| Amine | ¹H | 5.0 - 6.0 | Broad Singlet | Position is variable; D₂O exchangeable. |

| Methine (α-CH) | ¹H | ~5.0 | Singlet / Doublet | Chemical shift influenced by adjacent amino and carboxyl groups. |

| Methyl (CH₃) | ¹H | ~2.3 | Singlet | Characteristic signal for a tolyl methyl group. |

| Carboxylic Acid (C=O) | ¹³C | 170 - 180 | - | |

| Aromatic | ¹³C | 110 - 150 | - | Multiple signals corresponding to unique aromatic carbons. |

| Methine (α-C) | ¹³C | 55 - 65 | - | Signal for the stereogenic carbon center. |

| Methyl (CH₃) | ¹³C | ~21 | - |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would provide clear evidence for its key structural components.

The most prominent features would include a very broad absorption band for the O-H stretch of the carboxylic acid group, typically centered around 3000 cm⁻¹, which often overlaps with the aromatic and aliphatic C-H stretching vibrations. A sharp to medium intensity peak for the N-H stretch of the secondary amine would be expected around 3300-3400 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid would produce a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. Other key absorptions include C=C stretches for the aromatic rings, the C-N stretching of the amine, and a C-Cl stretch at lower wavenumbers. nih.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on typical IR absorption frequencies for functional groups.

Click to view interactive data table

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amine | N-H Stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Amine | C-N Stretch | 1250 - 1350 | Medium |

| Chloro-Aromatic | C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₄ClNO₂, giving it a molecular weight of approximately 275.73 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 275. A characteristic isotopic pattern would be visible for the molecular ion, with a second peak (M+2) at m/z 277 that is approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Common fragmentation pathways would likely involve the loss of the carboxyl group (a loss of 45 Da) to give a fragment at m/z 230, or cleavage of the bond between the α-carbon and the p-tolyl group, leading to characteristic fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Predicted data based on the molecular structure and common fragmentation patterns.

Click to view interactive data table

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |

| 275 / 277 | [M]⁺ | Molecular ion peak, showing the characteristic ³⁵Cl/³⁷Cl isotope pattern. |

| 230 / 232 | [M - COOH]⁺ | Resulting from the loss of the carboxylic acid group. |

| 184 / 186 | [M - C₈H₉O₂]⁺ or [C₇H₇NCl]⁺ | Resulting from cleavage at the α-carbon. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic fragment for a tolyl group. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

This compound possesses a stereogenic center at the α-carbon, meaning it can exist as a pair of enantiomers. While spectroscopic methods can confirm the chemical constitution, only X-ray analysis of a single crystal grown from an enantiomerically pure sample can determine its absolute configuration (R or S).